

Comparative Crystallographic Analysis of 3-Bromo-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-methylisoxazole**

Cat. No.: **B1271475**

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of brominated isoxazole derivatives, offering insights into their synthesis, and crystallographic properties.

While the precise crystal structure of **3-Bromo-5-methylisoxazole** remains to be publicly documented, this guide provides a comparative analysis of closely related brominated isoxazole derivatives for which crystallographic data are available. This comparison offers valuable insights into the structural effects of substituent changes on the isoxazole ring, crucial for rational drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for two representative bromo-isoxazole derivatives, highlighting the differences in their crystal systems and unit cell parameters.

Parameter	Derivative 1: Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][1][2]isoxazole-3a(4H)-carboxylate	Derivative 2: 3-Bromo-5-phenyl-4,5-dihydroisoxazole
Formula	C ₁₈ H ₁₅ BrNO ₄	C ₉ H ₈ BrNO[1][3]
Crystal System	Triclinic	Monoclinic
Space Group	P $\bar{1}$	P2 ₁ /c
a (Å)	8.3129(3)	10.856(2)
b (Å)	9.5847(4)	5.511(1)
c (Å)	11.1463(4)	15.344(3)
α (°)	98.457(3)	90
β (°)	102.806(2)	108.83(3)
γ (°)	105.033(5)	90
Volume (Å ³)	808.9(1)	868.1(3)
Z	2	4

Note: Full crystallographic data for 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is not readily available in public databases.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these compounds are crucial for reproducibility and further derivatization.

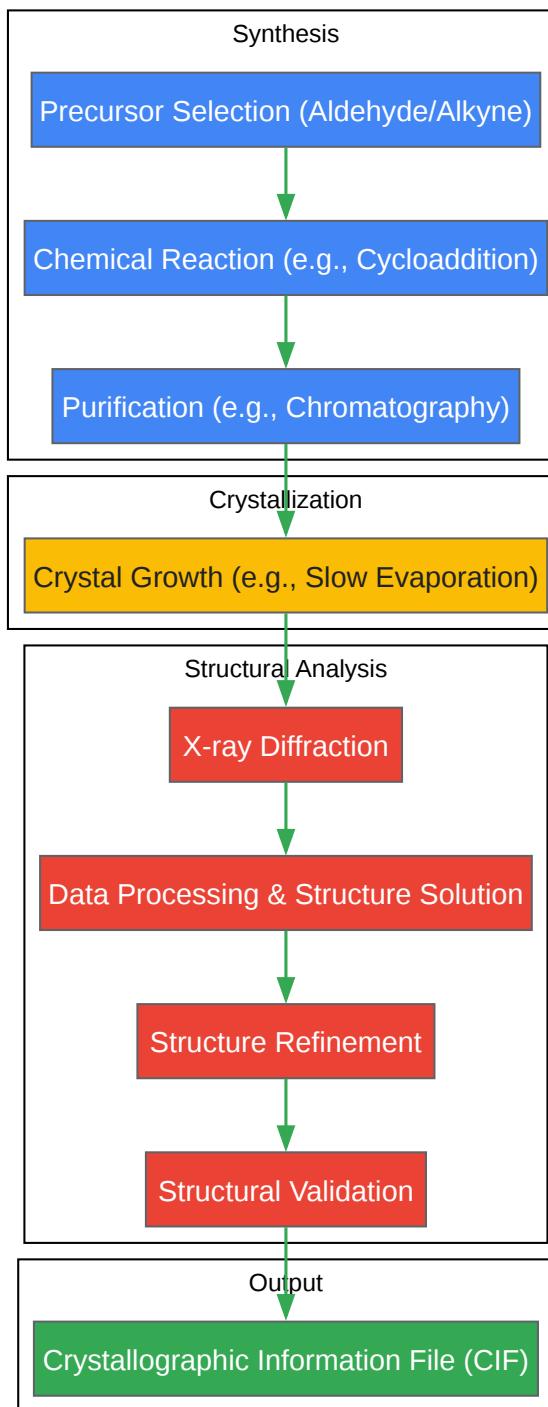
Synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

The synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is achieved through a 1,3-dipolar cycloaddition reaction. This method involves the *in situ* generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with 2-methylpropene.[2] This cycloaddition is known

for its high regioselectivity and efficiency, providing a reliable route to the dihydroisoxazole ring system.[2]

Synthesis of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][1][2]isoxazole-3a(4H)-carboxylate

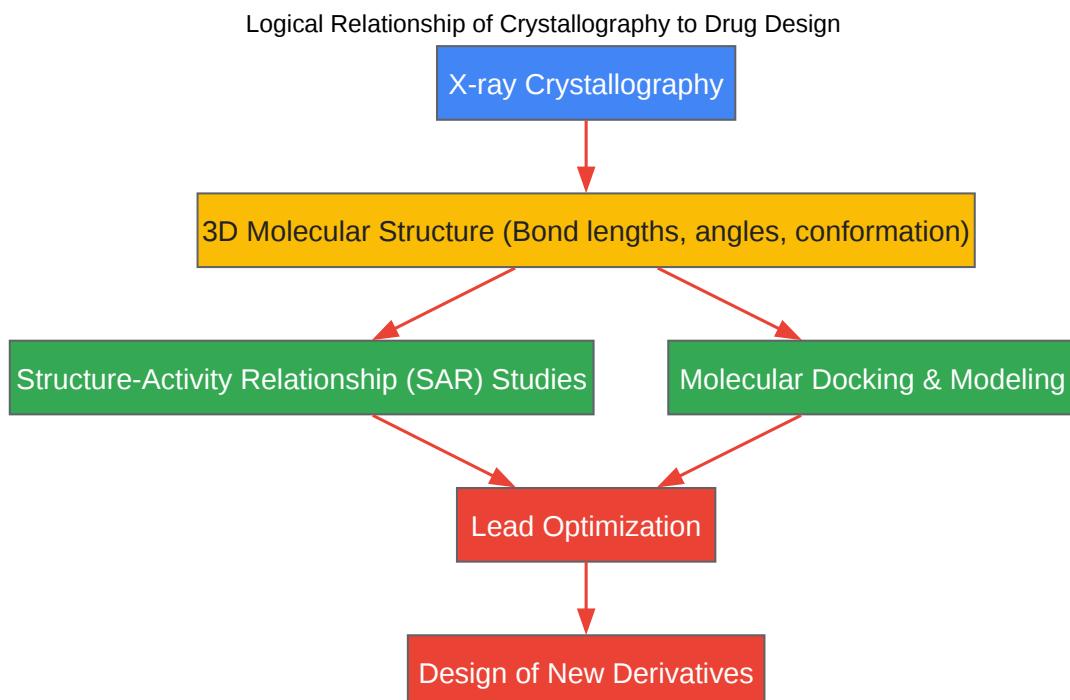
The synthesis of this complex derivative involves a multi-step process. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.


Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

One reported synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole involves the reaction of the corresponding alkene with nitrosyl chloride and sulfur trioxide in dichloromethane at 0°C for one hour.[1]

Experimental and Logical Workflow

The general workflow for the synthesis and structural analysis of brominated isoxazole derivatives can be visualized as a multi-stage process, from the selection of precursors to the final crystallographic analysis and data interpretation.


General Workflow for Synthesis and Crystallographic Analysis of Bromo-Isoxazole Derivatives

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages from chemical synthesis to the final crystallographic data output for bromo-isoxazole derivatives.

Signaling Pathways and Logical Relationships

The structural information derived from X-ray crystallography is fundamental in understanding the structure-activity relationships (SAR) of isoxazole derivatives, which are known to interact with various biological targets. The precise geometry, bond angles, and conformational possibilities elucidated by crystallography guide the design of more potent and selective molecules.

[Click to download full resolution via product page](#)

Caption: A diagram showing how X-ray crystallography data informs structure-activity relationship studies and the subsequent design of new derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-phenyl-4,5-dihydroisoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-5-phenyl-4,5-dihydroisoxazole | C9H8BrNO | CID 13228169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Crystallographic Analysis of 3-Bromo-5-methylisoxazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271475#x-ray-crystallography-of-3-bromo-5-methylisoxazole-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com